molecular formula C17H15FN4O3 B14933300 methyl N-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate

methyl N-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate

Cat. No.: B14933300
M. Wt: 342.32 g/mol
InChI Key: HFYYPIUURNKGIV-UHFFFAOYSA-N
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Description

Methyl N-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate is a complex organic compound that features a unique combination of fluorophenyl, pyrrole, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate involves multiple steps. One common method starts with the reaction of 2-fluoro acetophenone with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone. This intermediate is then reacted with malononitrile to form 2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile. Cyclization of this compound in a hydrogen chloride-ethyl acetate solution yields 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile. Subsequent catalytic dechlorination and hydrogenation reduction steps produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

    Substitution: Commonly involves replacing one functional group with another, which can significantly change the compound’s properties.

Common Reagents and Conditions

Typical reagents used in these reactions include hydrogen chloride, ethyl acetate, and various catalysts for dechlorination and hydrogenation. Reaction conditions often involve controlled temperatures and pressures to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Methyl N-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action for methyl N-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate involves its interaction with specific molecular targets. The compound’s fluorophenyl and pyrazole moieties are believed to play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate is unique due to its combination of fluorophenyl, pyrrole, and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug development and materials science.

Properties

Molecular Formula

C17H15FN4O3

Molecular Weight

342.32 g/mol

IUPAC Name

methyl 2-[[1-(2-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]amino]acetate

InChI

InChI=1S/C17H15FN4O3/c1-25-15(23)11-19-16(24)12-10-20-22(14-7-3-2-6-13(14)18)17(12)21-8-4-5-9-21/h2-10H,11H2,1H3,(H,19,24)

InChI Key

HFYYPIUURNKGIV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=C(N(N=C1)C2=CC=CC=C2F)N3C=CC=C3

Origin of Product

United States

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